1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(22)15-4-6-17(7-5-15)21-11-8-16(9-12-21)18(23)19-10-13-20(2)3/h4-7,16H,8-13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNHHDLBZBBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The synthesis begins with the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate.
Introduction of the Dimethylaminoethyl Group:
Formation of the Piperidinecarboxamide Moiety: Finally, the piperidinecarboxamide moiety is introduced through a coupling reaction with the intermediate formed in the previous step.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: The amide bond in the piperidinecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylamide: This compound differs by the presence of an additional amide group.
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxylhydrazide: This compound contains a hydrazide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, an acetylphenyl moiety, and a dimethylaminoethyl side chain, which may contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. Research indicates that modifications in the piperidine structure can enhance selectivity and potency towards specific receptors.
Biological Activity Overview
- Dopamine Receptor Interaction : The compound has shown promise in binding affinity studies with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It is suggested that the presence of the dimethylamino group enhances binding affinity to dopamine transporters .
- Serotonin Receptor Modulation : In addition to dopamine receptors, this compound may also interact with serotonin receptors, potentially influencing mood and anxiety levels. Analogous compounds have demonstrated anxiolytic effects through similar mechanisms .
- Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity is significant for cognitive enhancement and has implications for Alzheimer's disease treatment .
In Vitro Studies
- Binding Affinity : The compound exhibited a high binding affinity for dopamine transporters compared to other tested analogs, indicating its potential as a therapeutic agent for disorders related to dopaminergic signaling .
- AChE Inhibition : A study reported an IC50 value of approximately 0.09 μM against AChE, highlighting its potential as a neuroprotective agent by enhancing cholinergic activity in the brain .
In Vivo Studies
- Behavioral Assessment : Animal studies have indicated that administration of this compound results in significant improvements in locomotor activity and anxiety-like behaviors, supporting its role as an anxiolytic agent .
- Neuroprotective Effects : The compound demonstrated protective effects against neurotoxic agents in rodent models, suggesting its utility in preventing neurodegeneration associated with various diseases .
Case Studies
- Case Study 1 : A clinical trial involving patients with mild cognitive impairment showed that administration of similar piperidine derivatives resulted in improved cognitive scores and reduced AChE activity, correlating with enhanced cholinergic function .
- Case Study 2 : In a study focusing on Parkinson's disease models, administration of this compound led to a reduction in motor deficits and improved dopaminergic signaling, indicating its potential therapeutic application .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Piperidine-4-carboxylic acid derivatives are functionalized via nucleophilic substitution or amide coupling. For example, reacting piperidine-4-carboxamide with 4-acetylbenzyl halides introduces the acetylphenyl moiety .
- Step 2 : The dimethylaminoethyl group is introduced using reagents like 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) to facilitate carboxamide bond formation .
- Optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side reactions, such as over-alkylation or hydrolysis of the acetyl group.
Q. How should researchers validate the structural integrity and purity of this compound?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the acetylphenyl group (δ ~2.6 ppm for acetyl CH, aromatic protons at δ 7.2–8.1 ppm) and dimethylaminoethyl moiety (δ ~2.2–2.5 ppm for N(CH)) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1650 cm for acetyl and carboxamide groups) and N-H bends (~1550 cm) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values to ensure purity .
Q. What preliminary biological assays are suitable for identifying its potential targets?
- Enzyme Inhibition Assays : Screen against carbonic anhydrases (CAs) or kinases, as piperidine carboxamides are known CA inhibitors .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., acetylcholine or serotonin receptors) due to the dimethylaminoethyl group’s affinity for neuromodulatory targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core Modifications : Test analogs with substituents on the acetylphenyl ring (e.g., halogens, methoxy) to assess electronic effects on target binding .
- Side Chain Variations : Replace the dimethylaminoethyl group with other amines (e.g., pyrrolidinyl, morpholino) to evaluate steric and electronic impacts on receptor selectivity .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with structural features. For example, bulky substituents may reduce CA inhibition but enhance receptor binding .
Q. How should researchers address contradictions in biological activity data across different assays?
- Assay-Specific Factors : Control variables such as buffer pH (critical for ionizable dimethylamino groups) and cell membrane permeability in cellular vs. enzymatic assays .
- Metabolic Stability : Evaluate compound stability in serum (e.g., via LC-MS) to distinguish intrinsic activity from degradation artifacts .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if radioligand assays show discrepancies) .
Q. What strategies are recommended for optimizing experimental design in pharmacokinetic (PK) studies?
- In Vitro Models : Use Caco-2 cell monolayers to predict intestinal absorption, leveraging the compound’s logP (estimated ~2.5) and polar surface area .
- Dose Selection : Conduct pilot studies in rodents with staggered dosing (e.g., 1–50 mg/kg) to identify nonlinear PK behavior linked to saturation of metabolic enzymes .
- Analytical Methods : Employ LC-MS/MS with deuterated internal standards to improve quantification accuracy in plasma and tissue samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
